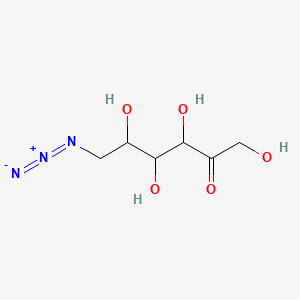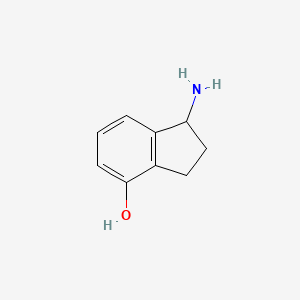
1-(3-Bromo-2-chlorophenyl)ethanone
Overview
Description
1-(3-Bromo-2-chlorophenyl)ethanone, also known as 3-bromo-2-chlorophenyl ethanone, is an aromatic ketone compound with a molecular formula of C8H6BrClO. It is a colorless, volatile liquid that is used in a range of scientific applications such as organic synthesis, drug synthesis, and biochemistry.
Scientific Research Applications
Synthesis of Enantiomerically Pure Compounds :
- A study describes a 7-step procedure for synthesizing enantiomerically pure diarylethanes, starting from compounds related to 1-(3-Bromo-2-chlorophenyl)ethanone. This method is characterized by its scalability and ability to produce high-purity enantiomers, indicating its potential utility in pharmaceutical synthesis (Zhang et al., 2014).
Computational Studies of Nucleophilic Substitution Reactions :
- Research conducted on the reactions between imidazole and various 2-bromo-1-arylethanones, including derivatives of this compound, has been computationally investigated. This study includes Density Functional Theory calculations, providing insights into the chemical behavior of these compounds (Erdoğan & Erdoğan, 2019).
Asymmetric Reduction in Pharmaceutical Intermediate Synthesis :
- A study on the asymmetric reduction of a compound similar to this compound, utilized for the synthesis of pharmaceutical intermediates, demonstrates the potential for using microbial cells in catalyzing such reactions. This approach highlights the efficient preparation of chiral intermediates with high yield and enantiomeric purity, relevant in the development of adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012).
Synthesis of Aliphatic 1,3,4-Thiadiazol-2(3H)-one Derivatives :
- Research has been conducted on the synthesis of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives involving reactions with compounds related to this compound. This work provides an understanding of the reaction mechanisms associated with these derivatives, which are not widely recorded in the literature (Tahtaci & Aydin, 2019).
Safety and Hazards
Properties
IUPAC Name |
1-(3-bromo-2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQYDIUKOZQSOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295879 | |
| Record name | 1-(3-Bromo-2-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161957-62-6 | |
| Record name | 1-(3-Bromo-2-chlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161957-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-2-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

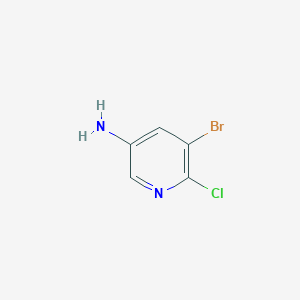
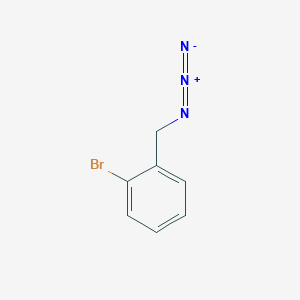

![6-Methyl-1-oxaspiro[2.5]octane](/img/structure/B1284028.png)


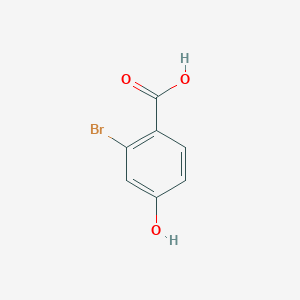

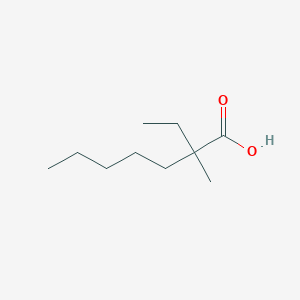

![tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate](/img/structure/B1284056.png)
